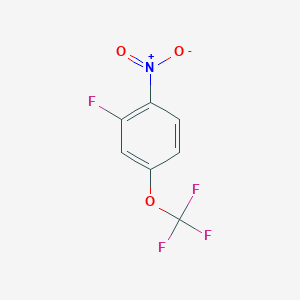

2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene

Beschreibung

Eigenschaften

IUPAC Name |

2-fluoro-1-nitro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO3/c8-5-3-4(15-7(9,10)11)1-2-6(5)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRLTSAICSXWBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene, a key fluorinated building block in modern organic synthesis. With the CAS Number 123572-64-5 , this compound is of significant interest to researchers in medicinal chemistry and materials science due to its unique electronic properties and versatile reactivity. This document will delve into the synthesis, spectroscopic characterization, safety and handling, and key applications of this molecule, with a particular focus on its role in the development of novel therapeutic agents. The insights provided herein are grounded in established chemical principles and supported by available data on this and structurally related compounds.

Introduction: The Strategic Value of Fluorinated Building Blocks

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Consequently, fluorinated compounds have become indispensable in the design of modern pharmaceuticals and agrochemicals. This compound is a prime example of a strategically designed building block, incorporating three distinct functionalities on a benzene scaffold: a nitro group, a fluorine atom, and a trifluoromethoxy group. Each of these moieties contributes to the molecule's unique reactivity and utility.

The trifluoromethoxy (-OCF₃) group is a lipophilic hydrogen bond acceptor that can enhance metabolic stability and cell permeability. The nitro group is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution and can be readily reduced to an amino group for further functionalization. The fluorine atom, positioned ortho to the nitro group, serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This strategic arrangement of functional groups makes this compound a highly versatile intermediate for the synthesis of complex molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective application in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 123572-64-5 | [2] |

| Molecular Formula | C₇H₃F₄NO₃ | [3] |

| Molecular Weight | 225.10 g/mol | [3] |

| Appearance | Liquid (typical) | [4] |

| Storage | Sealed in dry, room temperature | [4] |

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be the primary techniques for characterization.

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the three substituents.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.[5][6] It is expected to show two distinct signals: one for the fluorine atom attached to the aromatic ring and another for the three fluorine atoms of the trifluoromethoxy group. The chemical shifts of these signals provide valuable structural information.[7][8]

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the nitro, trifluoromethoxy, and fluoroaromatic moieties.[9][10][11]

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

| 1550 - 1475 | Aromatic Nitro (-NO₂) | Asymmetric Stretching |

| 1360 - 1290 | Aromatic Nitro (-NO₂) | Symmetric Stretching |

| 1250 - 1000 | Aryl Ether (C-O-C) | Asymmetric Stretching |

| 1200 - 1100 | Trifluoromethyl (C-F) | Stretching |

| ~1020 | Fluoroaromatic (C-F) | Stretching |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be observed at m/z 225.10. The fragmentation pattern would likely involve the loss of the nitro group and other characteristic fragments.[12][13][14][15]

Synthesis and Reactivity

Synthetic Approaches

The synthesis of this compound would likely start from a commercially available precursor such as 4-(trifluoromethoxy)aniline or 1-fluoro-4-(trifluoromethoxy)benzene. A plausible synthetic route could involve the nitration of 1-fluoro-4-(trifluoromethoxy)benzene. The directing effects of the fluorine and trifluoromethoxy groups would need to be carefully considered to achieve the desired regioselectivity.

Caption: Plausible synthetic route via nitration.

Key Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr).[1][16][17][18][19] The strong electron-withdrawing effect of the ortho-nitro group significantly activates the fluorine atom for displacement by a wide range of nucleophiles.

Caption: General mechanism of SNAr reaction.

This reactivity is the cornerstone of its utility as a building block. A variety of nucleophiles, including amines, alcohols, and thiols, can be readily introduced at the C-2 position, leading to a diverse array of substituted aromatic compounds.

Applications in Drug Discovery and Development

The structural motifs accessible from this compound are prevalent in many biologically active molecules. Its use as a starting material allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Synthesis of Bioactive Heterocycles

Many important drug classes are based on heterocyclic scaffolds. The versatile reactivity of this compound makes it an ideal precursor for the synthesis of various substituted heterocycles. For instance, reaction with appropriate binucleophiles after reduction of the nitro group can lead to the formation of benzimidazoles, benzoxazoles, or benzothiazoles.

Case Study: A Hypothetical Kinase Inhibitor Synthesis

To illustrate its potential, consider a hypothetical synthesis of a kinase inhibitor. Many kinase inhibitors feature a substituted aniline core.

Step 1: Nucleophilic Aromatic Substitution

Reaction of this compound with a primary amine (R-NH₂) would yield the corresponding N-substituted-2-nitroaniline derivative.

Step 2: Reduction of the Nitro Group

The nitro group of the resulting compound can be selectively reduced to an amine using standard conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-mediated reduction (e.g., Fe, SnCl₂). This provides a di-substituted aniline intermediate.

Step 3: Further Functionalization

The newly formed amino group can then be further functionalized, for example, by acylation or coupling with another aromatic ring, to build the final kinase inhibitor scaffold.

Caption: Hypothetical workflow for kinase inhibitor synthesis.

Analytical Methods for Purity Assessment

Ensuring the purity of starting materials is critical in drug development and chemical synthesis. For this compound, a combination of chromatographic and spectroscopic techniques is recommended for purity analysis.[20][21][22]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a robust method for determining the purity of this compound and for identifying any potential impurities. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a common starting point.

Gas Chromatography (GC)

GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is another powerful technique for purity assessment, particularly for identifying volatile impurities.[23]

Safety and Handling

As a nitroaromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. While a specific safety data sheet states "no known hazard," it is prudent to treat this compound as potentially harmful if swallowed, in contact with skin, or if inhaled, as is common for this class of compounds.[24]

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique combination of a reactive fluorine atom, a modifiable nitro group, and a property-enhancing trifluoromethoxy group makes it an attractive starting material for the synthesis of complex molecules, particularly in the field of drug discovery. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

-

Supporting Information. (n.d.). Angewandte Chemie International Edition. [Link]

-

Supporting Information. (2014). The Royal Society of Chemistry. [Link]

-

1-Nitro-4-(trifluoromethoxy)benzene. (n.d.). PubChem. Retrieved from [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024, July 26). National Institutes of Health. [Link]

-

1-Fluoro-2,5-dimethoxy-4-nitrobenzene. (n.d.). MDPI. [Link]

-

Aromatic Substitution Reactions: An Overview. (2020, February 3). ScienceForecast Publications. [Link]

-

Nucleophilic Aromatic Substitution. (2023, September 20). OpenStax. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). National Institutes of Health. [Link]

-

Analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

-

1-Fluoro-2-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]

-

Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. (2024, February 16). YouTube. [Link]

- Synthesis method of 2-fluoro-4-nitrobenzonitrile. (n.d.).

-

19Fluorine NMR. (n.d.). University of Ottawa. [Link]

-

The Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene: Methods and Optimization. (2026, January 16). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Fluorine NMR. (n.d.). University of Washington. [Link]

-

Benzene, 1-fluoro-4-nitro-. (n.d.). NIST WebBook. [Link]

-

1-Fluoro-4-[(E)-2-nitrovinyl]benzene. (n.d.). National Institutes of Health. [Link]

-

Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. (n.d.). NIST WebBook. [Link]

-

1-Nitro-4-(2,2,2-trifluoroethoxy)benzene - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. [Link]

-

1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene. (n.d.). PubChem. Retrieved from [Link]

-

GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. (2010, August 11). Trade Science Inc.[Link]

- Process for the synthesis of organic compounds. (n.d.).

-

Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. (n.d.). United States Environmental Protection Agency. [Link]

- Preparation method of 1,2,4-trifluoro-benzene. (n.d.).

-

Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. (n.d.). NIST WebBook. [Link]

-

Benzene, 2-fluoro-1-methyl-4-nitro-. (n.d.). NIST WebBook. [Link]

Sources

- 1. scienceforecastoa.com [scienceforecastoa.com]

- 2. 123572-64-5|this compound|BLD Pharm [bldpharm.com]

- 3. 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene | C7H3F4NO3 | CID 14439306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene | 124170-06-5 [sigmaaldrich.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. biophysics.org [biophysics.org]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. 1-Nitro-4-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 522405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzene, 1-fluoro-4-nitro- [webbook.nist.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 1-Fluoro-2-nitrobenzene | C6H4FNO2 | CID 73895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)- [webbook.nist.gov]

- 14. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- [webbook.nist.gov]

- 15. Benzene, 2-fluoro-1-methyl-4-nitro- [webbook.nist.gov]

- 16. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. m.youtube.com [m.youtube.com]

- 20. atsdr.cdc.gov [atsdr.cdc.gov]

- 21. tsijournals.com [tsijournals.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. epa.gov [epa.gov]

- 24. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have garnered significant attention due to the unique physicochemical properties imparted by fluorine atoms. Among these, compounds bearing the trifluoromethoxy (-OCF3) group are of particular interest for their ability to enhance metabolic stability, binding affinity, and lipophilicity of parent molecules. This guide provides a comprehensive technical overview of 2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene, a versatile building block possessing multiple functional handles for diverse chemical transformations.

This document delves into the core chemical properties, synthesis, and key reactions of this compound, offering insights into its utility as a strategic intermediate in the synthesis of complex organic molecules. The presence of a nitro group, a fluorine atom, and a trifluoromethoxy group on the benzene ring provides a rich platform for a variety of chemical modifications, making it a valuable tool for researchers in drug discovery and materials science.

Physicochemical and Spectroscopic Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₃F₄NO₃. Its chemical structure and key identifiers are provided below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 123572-64-5 | [1] |

| Molecular Formula | C₇H₃F₄NO₃ | [2][3] |

| Molecular Weight | 225.10 g/mol | [2][3] |

| Appearance | Liquid | [4] |

| Storage | Sealed in dry, 2-8°C | [3] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show complex splitting patterns in the aromatic region (approximately 7.0-8.5 ppm) due to the coupling between the three aromatic protons and the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms, with the carbon atoms attached to fluorine and the trifluoromethoxy group showing characteristic splitting patterns and chemical shifts.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit two distinct signals: one for the fluorine atom attached to the aromatic ring and another for the trifluoromethoxy group.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-O stretching of the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹), C-F stretching, and C-O-C stretching of the trifluoromethoxy group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 225.10).

Synthesis of this compound

The most plausible synthetic route to this compound involves the electrophilic nitration of 1-fluoro-4-(trifluoromethoxy)benzene. The trifluoromethoxy group is a meta-directing deactivator, while the fluorine atom is an ortho-, para-directing deactivator. In this case, nitration is expected to occur at the position ortho to the fluorine and meta to the trifluoromethoxy group.

Experimental Protocol: Nitration of 1-Fluoro-4-(trifluoromethoxy)benzene (Proposed)

This protocol is based on general procedures for the nitration of activated benzene derivatives.

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2-3 equivalents) with stirring. Maintain the temperature below 10°C.

-

Reaction Setup: To a separate flask equipped with a magnetic stirrer and a dropping funnel, add 1-fluoro-4-(trifluoromethoxy)benzene (1.0 equivalent) dissolved in a suitable solvent such as dichloromethane or excess sulfuric acid. Cool the flask to 0-5°C.

-

Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture to the solution of 1-fluoro-4-(trifluoromethoxy)benzene dropwise, ensuring the reaction temperature does not exceed 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for a specified time (e.g., 1-3 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

-

Extraction: If a co-solvent was used, separate the organic layer. If the reaction was performed in sulfuric acid, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Washing: Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure to yield the pure product.

Key Chemical Reactions and Mechanisms

The presence of both a nitro group and a fluorine atom on the benzene ring makes this compound an excellent substrate for two major classes of reactions: nucleophilic aromatic substitution and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. In this compound, the fluorine atom is positioned ortho to the nitro group, making it a good leaving group in SNAr reactions.

This protocol is adapted from procedures for similar activated fluoroarenes.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Nucleophile: Add the secondary amine (e.g., pyrrolidine, morpholine; 1.1-1.5 equivalents) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5-2.0 equivalents) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80°C), depending on the reactivity of the amine.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the resulting residue by column chromatography to obtain the desired N-substituted product.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, providing access to the corresponding aniline derivative, 2-Fluoro-4-(trifluoromethoxy)aniline. This transformation is a cornerstone in the synthesis of many pharmaceutical and agrochemical compounds. Common methods include catalytic hydrogenation or chemical reduction.

-

Reaction Setup: In a hydrogenation vessel, dissolve this compound in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt. %).

-

Hydrogenation: Seal the vessel, evacuate the air, and introduce hydrogen gas (typically from a balloon or at a pressure of 1-4 atm).

-

Reaction Conditions: Stir the mixture vigorously at room temperature until the starting material is consumed (monitored by TLC or GC).

-

Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude 2-Fluoro-4-(trifluoromethoxy)aniline.

-

Purification: If necessary, purify the product by column chromatography or distillation.

Applications in Drug Discovery and Materials Science

The trifluoromethoxy group is often considered a "super-methoxy" group in medicinal chemistry, as it is more lipophilic and metabolically stable than a methoxy group. The introduction of a -OCF₃ group can significantly improve the pharmacokinetic profile of a drug candidate.

This compound serves as a valuable building block for introducing the 2-fluoro-4-(trifluoromethoxy)phenyl moiety into target molecules. The resulting anilines, after nitro group reduction, are key intermediates for the synthesis of a wide range of bioactive compounds, including kinase inhibitors, GPCR modulators, and other therapeutic agents. The fluorine atom can also be retained in the final molecule to modulate its properties or can be displaced via nucleophilic substitution to introduce further diversity.

In materials science, the high thermal and chemical stability associated with fluorinated compounds makes this compound a potential precursor for the synthesis of specialty polymers, liquid crystals, and other advanced materials.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Based on GHS classifications for similar compounds, it is expected to be harmful if swallowed, in contact with skin, or if inhaled.[2] It may cause skin and serious eye irritation, as well as respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important synthetic intermediate that offers multiple avenues for chemical modification. Its synthesis via electrophilic nitration of the corresponding fluorinated precursor is a feasible and scalable approach. The presence of an activated fluorine atom allows for facile nucleophilic aromatic substitution, while the nitro group can be readily reduced to an amine, providing a key precursor for a wide range of applications. The unique combination of fluorine and a trifluoromethoxy group makes this compound a valuable building block for the development of novel pharmaceuticals and advanced materials with enhanced properties. This guide provides a foundational understanding of the chemical properties and reactivity of this compound, empowering researchers to effectively utilize this versatile molecule in their synthetic endeavors.

References

-

PubChem. (n.d.). 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

Sources

- 1. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 2. 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene | C7H3F4NO3 | CID 14439306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 123572-64-5|this compound|BLD Pharm [bldpharm.com]

- 4. file.bldpharm.com [file.bldpharm.com]

An In-depth Technical Guide to the Molecular Structure and Utility of 2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene

This guide provides a comprehensive technical overview of 2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene, a key fluorinated building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, detailed structural characterization, predictable reactivity, and its strategic importance in the creation of advanced pharmaceutical agents.

Strategic Importance in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[1] The trifluoromethoxy (-OCF₃) group, in particular, is highly valued for its ability to increase lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles and greater potency.[2] this compound is a trifunctional arene, presenting chemists with a versatile scaffold for constructing complex molecular architectures. The electron-withdrawing nature of the nitro and trifluoromethoxy groups, combined with the presence of a fluorine atom, activates the benzene ring for nucleophilic aromatic substitution (SNAr), making it a highly reactive and valuable intermediate in multi-step syntheses.[3]

Physicochemical and Structural Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 123572-64-5 |

| Molecular Formula | C₇H₃F₄NO₃ |

| Molecular Weight | 225.10 g/mol |

| Appearance | Liquid (at room temperature) |

| Storage | Sealed in a dry, room temperature environment |

Data sourced from commercial suppliers and chemical databases.

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound involves the electrophilic nitration of 1-fluoro-4-(trifluoromethoxy)benzene. The trifluoromethoxy group is a moderate deactivator but directs electrophilic substitution to the ortho and para positions. As the para position is blocked, the nitration will primarily occur at the ortho position to the fluorine atom.

Experimental Protocol: Nitration of 1-Fluoro-4-(trifluoromethoxy)benzene

This protocol is adapted from established methods for the nitration of trifluoromethoxybenzene derivatives.[4]

Materials:

-

1-Fluoro-4-(trifluoromethoxy)benzene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5 °C.

-

Slowly add 1-fluoro-4-(trifluoromethoxy)benzene to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Caption: Synthetic scheme for this compound.

Spectroscopic Characterization

1H NMR Spectroscopy (Predicted)

The 1H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The proton ortho to the nitro group will be the most deshielded, followed by the proton ortho to the fluorine, and finally the proton ortho to the trifluoromethoxy group. The signals will exhibit complex splitting patterns due to 1H-1H and 1H-19F couplings.

13C NMR Spectroscopy (Predicted)

The proton-decoupled 13C NMR spectrum will display seven distinct signals. The carbon atoms attached to fluorine and the trifluoromethoxy group will appear as quartets due to coupling with the fluorine atoms. The carbon attached to the nitro group will also be significantly deshielded. The remaining three aromatic carbons will appear as singlets.[8]

19F NMR Spectroscopy (Predicted)

The 19F NMR spectrum is a powerful tool for characterizing this molecule and is expected to show two signals.[9] The trifluoromethoxy group will appear as a singlet around -58 to -60 ppm. The fluorine atom attached to the ring will appear as a multiplet due to coupling with the aromatic protons.[6][10]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by strong absorptions characteristic of the nitro group, typically around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). Strong C-F and C-O stretching vibrations from the trifluoromethoxy group will also be prominent, likely in the 1250-1050 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present.[5][11]

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would be expected to show a strong molecular ion peak (M⁺) at m/z = 225. Fragmentation would likely involve the loss of NO₂, F, and CF₃ groups.[12][13]

Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)

The key feature of this compound's reactivity is its high susceptibility to nucleophilic aromatic substitution (SNAr). The fluorine atom is an excellent leaving group in this context, and the benzene ring is strongly activated by the powerful electron-withdrawing effects of the ortho-nitro group and the para-trifluoromethoxy group.

This high reactivity makes it an ideal substrate for introducing a wide variety of nucleophiles, such as amines, alkoxides, and thiolates, at the C-2 position. This reaction is fundamental to its utility as a building block in the synthesis of more complex molecules, particularly in drug discovery.

Caption: General scheme for SNAr on the title compound.

Applications in Drug Development

While specific examples of marketed drugs derived directly from this compound are not prevalent in the public domain, its structural motifs are highly relevant to modern medicinal chemistry. The 2-substituted-1-nitro-4-(trifluoromethoxy)benzene core is a valuable pharmacophore. The nitro group can be readily reduced to an amine, which can then be further functionalized, for example, through amide bond formation or reductive amination, to build a diverse library of drug-like molecules.

The strategic placement of the trifluoromethoxy group can enhance metabolic stability and cell membrane permeability, crucial for oral bioavailability. The fluoro and nitro substituents provide handles for a variety of chemical transformations, allowing for the fine-tuning of a molecule's electronic and steric properties to optimize its interaction with biological targets.[14][15]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[16] All manipulations should be performed in a well-ventilated fume hood. Store in a tightly sealed container in a cool, dry place.

References

-

PubChem. 1-Nitro-4-(trifluoromethoxy)benzene. Available at: [Link]

- Supporting Information for a relevant journal article.

-

Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. American Chemical Society. Available at: [Link]

-

PubChem. 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene. Available at: [Link]

- Hyma Synthesis Pvt. Ltd. Corporate Website. (Note: This is a general supplier reference).

-

PubChem. 1-Fluoro-2-nitrobenzene. Available at: [Link]

- CN101817724A - Preparation method of 1,2,4-trifluoro-benzene. Google Patents.

- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Google Patents.

-

PubChem. 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene. Available at: [Link]

-

Matrix Fine Chemicals. 1-FLUORO-2-NITRO-4-(TRIFLUOROMETHYL)BENZENE. Available at: [Link]

- CN101450891B - Preparation method of 2-fluoro-4-bromotrifluoromethoxybenzene. Google Patents.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

-

Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST WebBook. Available at: [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available at: [Link]

- CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene. Google Patents.

-

19Flourine NMR. University of Ottawa NMR Facility. Available at: [Link]

-

Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Publications. Available at: [Link]

-

Aromatic nitration with nitric acid and trifluoromethanesulfonic acid. The Journal of Organic Chemistry. Available at: [Link]

-

Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. Available at: [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

-

Benzene, 1-fluoro-4-nitro-. NIST WebBook. Available at: [Link]

- CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile. Google Patents.

-

19F NMR as a tool in chemical biology. PubMed Central. Available at: [Link]

- 13C NMR Spectroscopy. Thieme.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. jelsciences.com [jelsciences.com]

- 3. 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene | C7H3F4NO2 | CID 14941411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 5. 1-Nitro-4-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 522405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR spectrum [chemicalbook.com]

- 8. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. Benzene, 1-fluoro-4-nitro- [webbook.nist.gov]

- 12. 1-Fluoro-2-nitrobenzene | C6H4FNO2 | CID 73895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- [webbook.nist.gov]

- 14. CN101817724A - Preparation method of 1,2,4-trifluoro-benzene - Google Patents [patents.google.com]

- 15. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene | C7H3F4NO3 | CID 14439306 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene

Abstract

This technical guide provides a comprehensive overview of a robust and regioselective synthesis pathway for 2-fluoro-1-nitro-4-(trifluoromethoxy)benzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis is centered around the electrophilic nitration of 1-fluoro-4-(trifluoromethoxy)benzene. This document will delve into the strategic considerations for the synthesis, a detailed experimental protocol, mechanistic insights, and a discussion of an alternative synthetic approach. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction and Strategic Overview

This compound is a valuable building block in organic synthesis, owing to its unique combination of functional groups. The presence of a fluorine atom, a nitro group, and a trifluoromethoxy group on the benzene ring offers multiple sites for further chemical transformations, making it an attractive starting material for the synthesis of complex molecules with potential biological activity.

The primary synthetic challenge lies in achieving the desired regioselectivity. The chosen pathway, electrophilic nitration of 1-fluoro-4-(trifluoromethoxy)benzene, is a logical and efficient approach. This strategy leverages the directing effects of the existing substituents on the aromatic ring to favor the introduction of the nitro group at the desired position.

An alternative, though more circuitous, pathway involving a Sandmeyer-type reaction starting from a corresponding aniline will also be briefly discussed to provide a broader perspective on potential synthetic strategies.

The Primary Synthesis Pathway: Electrophilic Nitration

The most direct and industrially scalable route to this compound is the electrophilic aromatic substitution, specifically the nitration of 1-fluoro-4-(trifluoromethoxy)benzene. This two-step synthesis begins with the preparation of the starting material, followed by the critical nitration step.

Step 1: Synthesis of the Starting Material, 1-Fluoro-4-(trifluoromethoxy)benzene

A common and effective method for the synthesis of 1-fluoro-4-(trifluoromethoxy)benzene begins with p-fluorophenol.[1] The synthesis proceeds via a nucleophilic substitution reaction.

Experimental Protocol:

-

Deprotonation of p-Fluorophenol: In a suitable reaction vessel, p-fluorophenol is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A strong base, typically sodium hydroxide or potassium hydroxide, is added to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide anion.

-

Trifluoromethylation: A trifluoromethylating agent, such as trifluoromethylsulfonic anhydride (Tf₂O), is then introduced to the reaction mixture. The phenoxide anion acts as a nucleophile, attacking the trifluoromethyl source to yield 1-fluoro-4-(trifluoromethoxy)benzene.

-

Work-up and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by distillation.

Table 1: Summary of Reaction Parameters for the Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene

| Parameter | Value |

| Starting Material | p-Fluorophenol |

| Reagents | NaOH or KOH, Trifluoromethylating agent (e.g., Tf₂O) |

| Solvent | DMF or DMSO |

| Temperature | 0-25 °C |

| Reaction Time | 2-4 hours |

| Work-up | Aqueous quench, extraction, and distillation |

Diagram 1: Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene

Caption: Synthesis of the starting material.

Step 2: Regioselective Nitration of 1-Fluoro-4-(trifluoromethoxy)benzene

The core of the synthesis is the nitration of 1-fluoro-4-(trifluoromethoxy)benzene. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[2][3]

Causality Behind Regioselectivity:

The regiochemical outcome of this reaction is governed by the electronic effects of the fluorine and trifluoromethoxy substituents.

-

Fluorine: As a halogen, fluorine is an ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate at these positions. However, due to its high electronegativity, it is also a deactivating group.

-

Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is a strongly deactivating group due to the powerful electron-withdrawing inductive effect of the three fluorine atoms. While the oxygen atom has lone pairs that could participate in resonance, the strong inductive effect dominates, making the ring less reactive towards electrophilic attack. The -OCF₃ group is generally considered to be a meta-director in strongly acidic media, but can also direct to the ortho and para positions to a lesser extent.

In the case of 1-fluoro-4-(trifluoromethoxy)benzene, the fluorine atom at position 1 will direct the incoming electrophile to the ortho (position 2) and para (position 4) positions. Since the para position is already occupied by the trifluoromethoxy group, the primary site of attack will be the ortho position. The deactivating nature of both substituents means that forcing conditions (e.g., elevated temperatures) may be necessary to achieve a reasonable reaction rate.

Experimental Protocol:

-

Preparation of the Nitrating Mixture: In a flask equipped with a dropping funnel and a thermometer, concentrated sulfuric acid is cooled in an ice bath. Concentrated nitric acid is then added dropwise to the sulfuric acid while maintaining a low temperature (typically 0-5 °C).

-

Nitration Reaction: 1-Fluoro-4-(trifluoromethoxy)benzene is added slowly to the pre-cooled nitrating mixture with vigorous stirring. The temperature of the reaction mixture should be carefully controlled and maintained between 0-10 °C. After the addition is complete, the reaction is allowed to stir at a controlled temperature for a specified period.

-

Work-up and Purification: The reaction mixture is then carefully poured onto crushed ice. The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and then dried. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Table 2: Proposed Reaction Parameters for the Nitration of 1-Fluoro-4-(trifluoromethoxy)benzene

| Parameter | Value/Reagent |

| Starting Material | 1-Fluoro-4-(trifluoromethoxy)benzene |

| Reagents | Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) |

| Temperature | 0-10 °C |

| Reaction Time | 1-3 hours (monitor by TLC/GC) |

| Work-up | Quenching on ice, filtration, washing with water |

| Purification | Recrystallization or Column Chromatography |

Sources

An In-Depth Technical Guide to 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and modulated lipophilicity, have led to a significant number of fluorinated compounds among approved pharmaceuticals. Within this context, polysubstituted aromatic rings bearing fluorine-containing functional groups are of paramount importance as versatile intermediates. This technical guide provides a comprehensive overview of 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene , a key building block that embodies the convergence of several critical structural motifs for the synthesis of complex, biologically active molecules.

This guide will delve into the fundamental properties, synthesis, reactivity, and applications of 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene, with a particular focus on its utility in the development of novel therapeutics. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in synthetic and medicinal chemistry.

Nomenclature and Structural Elucidation

The correct and unambiguous identification of a chemical entity is fundamental to scientific discourse. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene [1]

This name is derived by identifying the benzene ring as the parent structure and numbering the substituents to give the lowest possible locants, with alphabetical priority given to "fluoro" over "nitro" and "trifluoromethoxy".

Table 1: Chemical Identifiers for 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene

| Identifier | Value | Source |

| CAS Number | 124170-06-5 | [1] |

| Molecular Formula | C₇H₃F₄NO₃ | [1] |

| Molecular Weight | 225.10 g/mol | [1] |

| InChI | InChI=1S/C7H3F4NO3/c8-5-2-1-4(15-7(9,10)11)3-6(5)12(13)14/h1-3H | [1] |

| InChIKey | XWFNBCCMBGKMFB-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=C(C=C1OC(F)(F)F)N(=O)[O-])F | [1] |

| Synonyms | 2-Fluoro-5-(trifluoromethoxy)nitrobenzene, 4-Fluoro-3-nitro(trifluoromethoxy)benzene | [1] |

dot graphical_abstract { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Figure 1: Structure of 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a compound is crucial for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties of 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene

| Property | Value | Notes |

| Physical State | Liquid | At room temperature. |

| Molecular Weight | 225.10 g/mol | [1] |

| Calculated LogP | 2.8 | A measure of lipophilicity. |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the fluoro, nitro, and trifluoromethoxy groups. The proton ortho to the fluorine atom will likely show a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The other two protons will also display splitting patterns consistent with their positions relative to each other and the fluorine atom.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show seven signals, one for each carbon atom in the molecule. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be significantly influenced by the electron-withdrawing nature of the nitro and trifluoromethoxy groups, and the electronegativity of the fluorine atom. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-O stretching vibrations of the nitro group (typically around 1530 and 1350 cm⁻¹). The C-F stretching vibrations of the fluoro and trifluoromethoxy groups will also be prominent, typically in the region of 1300-1000 cm⁻¹.

Synthesis of 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene

The synthesis of 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene typically involves a multi-step sequence, leveraging established methodologies in aromatic chemistry. A plausible and efficient synthetic route commences with a readily available starting material, such as a substituted fluorobenzene, and proceeds through nitration and trifluoromethoxylation steps.

Proposed Synthetic Pathway

A logical synthetic approach involves the nitration of a suitable precursor, such as 1-fluoro-4-(trifluoromethoxy)benzene.

dot graphical_abstract { graph [layout=dot, rankdir=LR, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Figure 2: Proposed synthesis of 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on general procedures for the nitration of activated aromatic compounds. Researchers should consult relevant literature and perform appropriate safety assessments before conducting any experiment.

Step 1: Nitration of 1-Fluoro-4-(trifluoromethoxy)benzene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice-salt bath to 0-5 °C.

-

Formation of Nitrating Mixture: Slowly add fuming nitric acid (HNO₃) to the cooled sulfuric acid via the dropping funnel while maintaining the temperature below 10 °C.

-

Substrate Addition: Once the nitrating mixture is prepared, slowly add 1-fluoro-4-(trifluoromethoxy)benzene dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for a specified period. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product may precipitate as a solid or separate as an oil.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene.

Causality Behind Experimental Choices:

-

Low Temperature: The nitration of aromatic compounds is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.

-

Sulfuric Acid: Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Controlled Addition: The slow, dropwise addition of the substrate to the nitrating mixture ensures that the reaction temperature remains under control and minimizes localized overheating.

Chemical Reactivity and Key Reactions

The reactivity of 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene is dominated by the interplay of its three functional groups on the aromatic ring. The fluorine atom, positioned ortho to the strongly electron-withdrawing nitro group, is highly activated towards nucleophilic aromatic substitution (SₙAr) .

dot graphical_abstract { graph [layout=dot, rankdir=LR, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Figure 3: General scheme for SₙAr reactions of the title compound.

The electron-withdrawing nitro and trifluoromethoxy groups create a significant partial positive charge on the carbon atom bearing the fluorine, making it susceptible to attack by nucleophiles. The nitro group, in particular, can stabilize the intermediate Meisenheimer complex through resonance.

Key Reactions:

-

Reaction with Amines: This is one of the most important reactions of this compound, providing access to a wide range of substituted anilines. The reaction with primary or secondary amines, often in the presence of a base such as potassium carbonate or a non-nucleophilic organic base, proceeds readily to displace the fluorine atom. These resulting nitroanilines are valuable intermediates that can be further functionalized, for instance, by reduction of the nitro group to an amine.

-

Reaction with Alcohols and Phenols: Alkoxides and phenoxides can also serve as nucleophiles to displace the fluorine atom, leading to the formation of aryl ethers.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reducing agents like tin(II) chloride (SnCl₂) or iron in acidic media. This transformation is a cornerstone in the synthesis of many pharmaceutical intermediates. The resulting 2-fluoro-5-(trifluoromethoxy)aniline is a valuable building block for further elaboration.

Applications in Drug Discovery and Development

The unique structural features of 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene make it a highly valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of multiple, orthogonally reactive functional groups allows for a stepwise and controlled elaboration of the molecular scaffold.

Role as a Pharmaceutical Intermediate

The primary application of this compound is as a precursor to more complex molecules that are investigated as potential drug candidates. Its utility stems from:

-

Introduction of the Fluorine and Trifluoromethoxy Moieties: These groups are often incorporated into drug candidates to improve their pharmacokinetic and pharmacodynamic properties.

-

Facile Introduction of Diversity: The activated fluorine atom allows for the straightforward introduction of a wide range of nucleophiles, enabling the creation of libraries of compounds for screening and structure-activity relationship (SAR) studies.

-

Precursor to Key Anilines: The reduction of the nitro group provides access to substituted anilines, which are common structural motifs in many classes of drugs, including kinase inhibitors.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many small-molecule kinase inhibitors feature a substituted aniline core that interacts with the hinge region of the kinase active site. 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene serves as an excellent starting material for the synthesis of such aniline fragments. For instance, reaction with an appropriate amine followed by reduction of the nitro group can generate a key intermediate for the synthesis of inhibitors targeting various kinases involved in cell signaling pathways.[2][3]

dot graphical_abstract { graph [layout=dot, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Figure 4: General workflow for the use in kinase inhibitor synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene. The available safety data indicates that this compound should be handled with care.

Table 3: GHS Hazard Classifications

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Warning (Harmful if swallowed)[1] |

| Acute Toxicity, Dermal | Warning (Harmful in contact with skin)[1] |

| Acute Toxicity, Inhalation | Warning (Harmful if inhaled)[1] |

| Skin Corrosion/Irritation | Warning (Causes skin irritation)[1] |

| Serious Eye Damage/Irritation | Warning (Causes serious eye irritation)[1] |

| Specific Target Organ Toxicity (Single Exposure) | Warning (May cause respiratory irritation)[1] |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated fume hood to minimize inhalation exposure.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene is a valuable and versatile building block in modern organic synthesis, particularly for applications in drug discovery and development. Its unique combination of a nucleophilically activated fluorine atom, a readily transformable nitro group, and a metabolically robust trifluoromethoxy group provides chemists with a powerful tool for the construction of complex molecular architectures. The ability to perform selective, sequential transformations on this molecule underscores its utility as a key intermediate.

As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the importance of strategically designed, fluorinated building blocks like 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene is expected to increase. Future research will likely focus on the development of even more efficient and sustainable synthetic routes to this and related compounds, as well as their application in the synthesis of the next generation of innovative medicines.

References

-

PubChem. (n.d.). 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN110498730B - Synthetic method of 1,2,4-trifluorobenzene.

-

ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene safety data sheet

An In-Depth Technical Guide to the Safe Handling of 2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene

Authored by a Senior Application Scientist

Introduction: A Chemist's Perspective on a Potent Reagent

This compound (CAS No. 124170-06-5) is a valuable intermediate in the synthesis of complex molecules, particularly in the realms of pharmaceutical and agrochemical research.[1] Its utility stems from the unique reactivity conferred by its trifluoromethoxy, nitro, and fluoro substituents. These groups, however, are also the source of the compound's potential hazards. As researchers and drug development professionals, a comprehensive understanding of its chemical personality is paramount not just for successful synthesis, but for ensuring a safe and compliant laboratory environment.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, more practical understanding of how to work with this reagent. We will explore the "why" behind the safety protocols, grounding our recommendations in the chemical properties of the molecule itself.

Section 1: Hazard Profile and Toxicological Assessment

This compound is classified as a hazardous substance. The primary concerns are its acute toxicity upon ingestion, skin contact, or inhalation, as well as its potential to cause significant skin and eye irritation.[2][3]

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a starting point for understanding the risks associated with this compound.

| Hazard Class | Hazard Category | GHS Hazard Statement | Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [2] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][4] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [2][4] |

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation | [4] |

The trifluoromethoxy group enhances the lipophilicity of the benzene ring, potentially facilitating absorption through the skin. The nitro group, a common feature in many reactive and toxic compounds, can interfere with biological processes. The presence of a fluorine atom further modifies the electronic properties of the molecule, influencing its reactivity and metabolic pathways.

Section 2: Prudent Handling and Engineering Controls

Given the compound's hazard profile, a multi-layered approach to safety is essential. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

The Principle of ALARP: As Low As Reasonably Practicable

All handling procedures should be designed to minimize exposure, adhering to the ALARP principle. This means not just meeting the minimum safety requirements but implementing best practices to reduce risk to the lowest feasible level.

Engineering Controls: Your First Line of Defense

Reliance on PPE alone is insufficient. The primary method for controlling exposure to this compound is through robust engineering controls.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood with a tested and adequate face velocity. This is non-negotiable.

-

Ventilation: The laboratory should have a general ventilation system that provides a minimum of 6-12 air changes per hour to prevent the accumulation of vapors.

-

Safety Showers and Eyewash Stations: These must be readily accessible, unobstructed, and tested regularly. Ensure a clear path from your workspace to these emergency facilities.[5]

Workflow for Safe Handling

The following diagram outlines the critical decision points and workflow for safely handling this compound in a research setting.

Caption: A flowchart outlining the systematic response to an accidental spill of a hazardous chemical.

Step-by-Step Spill Cleanup Protocol:

-

Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's emergency response team.

-

Don PPE: Before addressing the spill, don the appropriate PPE, including double gloves, safety goggles, a lab coat, and if necessary, a respirator.

-

Containment: Prevent the spread of the liquid by surrounding the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow. [6]4. Collection: Carefully collect the absorbed material using spark-proof tools and place it into a clearly labeled, sealable container for hazardous waste. [6][7]5. Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse with water. Collect all cleaning materials as hazardous waste.

-

Disposal: Ensure the waste container is properly sealed, labeled, and disposed of through your institution's hazardous waste management program. [4][8]

Section 4: Storage and Incompatibilities

Proper storage is critical to maintaining the stability of this compound and preventing hazardous reactions.

Storage Conditions

-

Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. [6][9]* Container: Keep the container tightly closed to prevent the escape of vapors. [4][6]* Segregation: Store away from incompatible materials.

Incompatible Materials

-

Strong Oxidizing Agents: These can react exothermically with the nitro group, creating a fire or explosion hazard. [6]* Strong Bases: Can lead to decomposition or unwanted reactions.

-

Heat and Ignition Sources: The compound is a combustible liquid and its vapors can form flammable mixtures with air. Keep away from open flames, sparks, and hot surfaces. [6]

Section 5: Disposal Considerations

Disposal of this compound and any contaminated materials must be handled as hazardous waste.

-

Compliance: All disposal must be carried out in accordance with local, state, and federal regulations. [10]* Licensed Contractor: Use a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash. [4][11]* Containers: Dispose of the original container as hazardous waste, as it may retain product residue. [6]

Conclusion

This compound is a powerful tool for chemical synthesis, but its utility is matched by its potential hazards. By understanding its chemical properties and implementing the multi-layered safety protocols outlined in this guide—from engineering controls and meticulous handling techniques to robust emergency planning—researchers can confidently and safely harness its reactivity. A culture of safety, grounded in scientific understanding, is the bedrock of innovative and responsible research.

References

- Aarti Industries. (2018). GPS Safety Summary - 2,3,4 Tri Fluoro Nitro Benzene.

- ECHEMI. (2019). 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene SDS.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitro-1,4-bis(trifluoromethyl)benzene.

- PubChem. (n.d.). 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene.

- Aarti Industries. (2018). GPS Safety Summary - Para Fluoro Nitro Benzene Liquid.

- Synquest Labs. (2016). 2-(Trifluoromethoxy)nitrobenzene Safety Data Sheet.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Nitro-4-(trifluoromethoxy)benzene.

- Aarti Industries. (n.d.). Di Fluoro Nitro Benzene (CL-4 PUBLIC) (CL-1 CONFIDENTIAL).

- Fisher Scientific. (2014). SAFETY DATA SHEET - 2-Fluoronitrobenzene.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Nitro-4-(trifluoromethoxy)benzene.

- CymitQuimica. (n.d.). 3-Fluoro-5-(trifluoromethyl)nitrobenzene Safety Data Sheet.

- BP. (2016). Benzene Policy.

- Sigma-Aldrich. (n.d.). 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene.

- ChemScene. (n.d.). 1-Nitro-2-(trifluoromethoxy)benzene.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1,2,3-Trifluoro-4-nitrobenzene.

- CDH Fine Chemical. (n.d.). 1-FLUORO-4-NITRO BENZENE CAS No 350-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.

Sources

- 1. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]

- 2. 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene | C7H3F4NO3 | CID 14439306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene | 124170-06-5 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. echemi.com [echemi.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene physical properties

An In-Depth Technical Guide to the Physical Properties of 2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene

This guide provides a detailed examination of the physical and chemical properties of this compound, a key fluorinated building block for professionals in drug development, agrochemical synthesis, and materials science. This document moves beyond a simple data sheet to offer practical insights into the causality behind its characteristics and the methodologies for their empirical verification.

Introduction and Strategic Importance

This compound (CAS No. 123572-64-5) is a highly functionalized aromatic compound. The strategic placement of its substituents—a nitro group, a fluorine atom, and a trifluoromethoxy group—creates a molecule with distinct electronic and steric properties. The nitro group, a powerful electron-withdrawing group, deactivates the benzene ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution (SNAr). The fluorine atom serves as an excellent leaving group in SNAr reactions, a cornerstone of modern synthetic chemistry for creating complex molecular architectures.

The trifluoromethoxy (-OCF3) group is of particular interest in medicinal chemistry. It is considered a "super-methoxy" group, being more lipophilic and metabolically stable than a simple methoxy group. Its inclusion in a drug candidate can significantly enhance properties such as metabolic stability, membrane permeability, and binding affinity. Therefore, understanding the fundamental physical properties of this reagent is a critical first step for its effective use in multi-step synthetic campaigns.

Molecular Identity and Physicochemical Properties

The foundational data for this compound are summarized below. It is critical to note that while definitive identifiers are available, much of the publicly accessible physical data are computationally predicted rather than experimentally determined. This is common for specialized reagents and underscores the importance of in-house verification.

Molecular Structure and Identifiers

-

IUPAC Name: this compound

-

Synonyms: 3-Fluoro-4-nitrophenyl trifluoromethyl ether

-

Molecular Weight: 225.1 g/mol [3]

Caption: Molecular Structure of this compound.

Summary of Physical Properties

The following table summarizes the available physical property data. Researchers should treat predicted values as estimates and confirm them experimentally.

| Property | Value | Data Type | Source |

| Molecular Weight | 225.1 g/mol | Calculated | [3] |

| Boiling Point | 217.2 ± 35.0 °C (at 760 mmHg) | Predicted | [4] |

| Density | 1.5 ± 0.1 g/cm³ | Predicted | [4] |

| Vapor Pressure | 0.2 ± 0.4 mmHg (at 25°C) | Predicted | [4] |

| Melting Point | No Data Available | N/A | [1][3][4] |

| Water Solubility | No Data Available | N/A | [1][3] |

Field Insights: The high polarity imparted by the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups suggests a high boiling point, which aligns with the predicted value.[5][6] Aromatic nitro compounds are typically solids or high-boiling liquids.[5][7] Solubility is expected to be low in water but high in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran, a direct consequence of its aromatic and halogenated nature.[7]

Experimental Protocols for Property Verification

Trustworthy research relies on empirical data. The absence of published experimental values for this compound necessitates in-house determination. The following sections provide self-validating, standard operating procedures for key physical properties.

Protocol: Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (typically <1°C) is characteristic of a pure crystalline solid.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry. Crush a small amount of the crystalline solid into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Rapid Heating (Scouting): Heat the sample rapidly to get a rough estimate of the melting temperature. Note the temperature at which the sample liquefies.

-

Accurate Determination: Allow the apparatus to cool at least 20°C below the estimated melting point. Prepare a new capillary tube.

-

Slow Heating: Begin heating again, but reduce the rate to 1-2°C per minute once the temperature is within 15-20°C of the scouted melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Validation: Repeat the measurement twice more. The results should be within ±0.5°C.

Caption: Workflow for Experimental Melting Point Determination.

Protocol: Boiling Point Determination (Microscale)

For valuable research chemicals, a microscale boiling point determination minimizes sample loss.

Methodology:

-

Apparatus Setup: Place 0.5 mL of the liquid sample into a small test tube (e.g., 10x75 mm).

-

Bell Creation: Take a standard melting point capillary tube and seal one end in a flame. This small, sealed tube is the "bell."

-

Assembly: Place the bell into the test tube with its open end down.

-

Heating: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., silicone oil).

-

Observation: Begin heating the bath slowly. As the temperature rises, air trapped in the bell will bubble out.

-

Equilibrium Point: Continue heating until a rapid and continuous stream of bubbles emerges from the bell. This indicates the liquid's vapor pressure is overcoming the atmospheric pressure.

-

Cooling & Measurement: Remove the heat source. The liquid will begin to cool. The exact moment the bubble stream stops and the liquid is drawn back into the bell is the boiling point. Record this temperature.

-

Pressure Correction: Record the ambient atmospheric pressure. If it is not 760 mmHg, correct the observed boiling point using a standard pressure-temperature nomograph or the Sidney-Young equation. This step is critical for accuracy and reproducibility.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. The available Safety Data Sheets (SDS) provide the following guidance.

-

Hazard Identification:

-

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[3]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[8][9]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin contact occurs, wash with plenty of soap and water.[3][10]

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials. Some suppliers recommend storage at -4°C for long-term stability.[4]

-

Conclusion